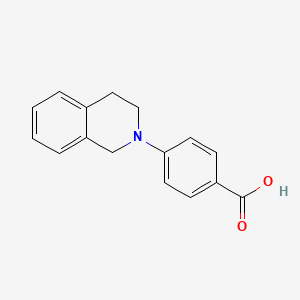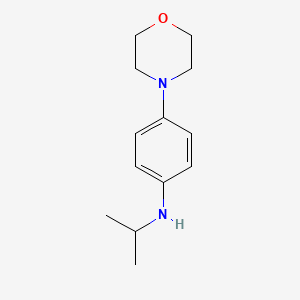![molecular formula C10H14BrNOS B1517204 1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene CAS No. 1082443-87-5](/img/structure/B1517204.png)
1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene
説明
1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene is a chemical compound characterized by a bromobenzene ring substituted with an aminoethylsulfanyl group and an ethoxy group. This compound is of interest in various scientific research applications due to its unique structural features and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene typically involves the following steps:
Bromination: Starting with benzene, bromination is performed to introduce the bromo group, yielding bromobenzene.
Sulfanyl Group Introduction: The bromobenzene undergoes a reaction with ethylene sulfide to introduce the sulfanyl group, forming 3-bromophenyl ethylene sulfide.
Amination: The ethylene sulfide derivative is then reacted with ethylenediamine to introduce the aminoethyl group, resulting in the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction reactions may target the bromo group, leading to the formation of a corresponding bromoalkane.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Bromoalkanes.
Substitution Products: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a building block for bioactive compounds or probes in biological studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would need to be determined through experimental studies.
類似化合物との比較
1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-2-bromobenzene
1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-4-bromobenzene
1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-2-chlorobenzene
This comprehensive overview provides a detailed understanding of 1-{2-[(2-Aminoethyl)sulfanyl]ethoxy}-3-bromobenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-[2-(3-bromophenoxy)ethylsulfanyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c11-9-2-1-3-10(8-9)13-5-7-14-6-4-12/h1-3,8H,4-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOXAMUEBNDJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(4aR,6S,7R,8S,8aR)-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1517133.png)
![[1,4-Bipiperidine]-3-methanol dihydrochloride](/img/structure/B1517134.png)
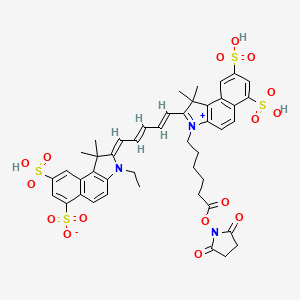
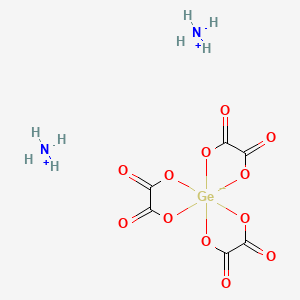
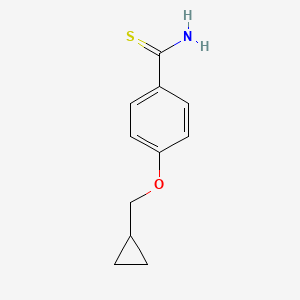

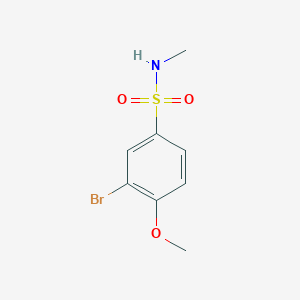
![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
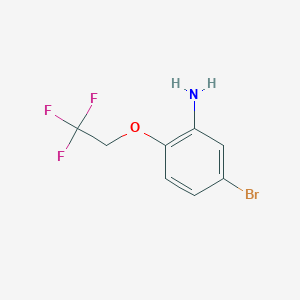
![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)
![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)
